Ethyl(R)-6-Hydroxy-3-methylhexanoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
ethyl 6-hydroxy-3-methylhexanoate |
InChI |
InChI=1S/C9H18O3/c1-3-12-9(11)7-8(2)5-4-6-10/h8,10H,3-7H2,1-2H3 |
InChI Key |
SSJQOTXWMLWHOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)CCCO |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl R 6 Hydroxy 3 Methylhexanoate
Enantioselective Chemical Syntheses
Enantioselective syntheses aim to directly produce one enantiomer over the other from a prochiral or racemic starting material. While specific literature on the enantioselective synthesis of ethyl(R)-6-hydroxy-3-methylhexanoate is not abundant, analogous and well-established methodologies can be applied. One such powerful technique is asymmetric epoxidation. For instance, an efficient enantioselective synthesis of a related compound, (+)-L-733,060, utilizes a Sharpless asymmetric epoxidation as a key step. This reaction, employing a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and a hydroperoxide, can create a chiral epoxide with high enantioselectivity. This epoxide can then undergo further transformations to yield the desired product structure.
Diastereoselective Chemical Syntheses
Diastereoselective syntheses are pivotal in creating specific stereoisomers when multiple chiral centers are present. In the context of synthesizing compounds similar to this compound, such as t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate, diastereoselective reductions are crucial. This key chiral diol, a precursor for atorvastatin, is synthesized with high diastereoselectivity using an aldo-keto reductase. bohrium.comnih.gov The enzyme selectively reduces one of two ketone groups, leading to the desired (3R,5R) configuration with excellent diastereomeric excess. bohrium.comnih.gov
Another powerful tool for diastereoselective synthesis is the aldol (B89426) reaction, which forms a new carbon-carbon bond and creates two new stereocenters. The stereochemical outcome of these reactions can be controlled by the geometry of the enolate and the presence of chiral auxiliaries or catalysts. For example, the Mukaiyama aldol reaction, which involves the addition of a silyl (B83357) enol ether to an aldehyde, can be rendered highly diastereoselective through the use of a Lewis acid and a chiral auxiliary. e-bookshelf.de The choice of Lewis acid and protecting groups can lead to the formation of stable chelated complexes, directing the nucleophilic attack to a specific face of the carbonyl group. e-bookshelf.de
Reduction-Based Strategies (e.g., from keto-esters)
A common and effective strategy for producing hydroxy esters is the reduction of a corresponding keto-ester. The synthesis of this compound would likely proceed from the reduction of ethyl 3-methyl-6-oxohexanoate. While specific examples for this exact reduction are not detailed in the provided literature, the reduction of similar keto-esters is well-documented. For instance, the synthesis of δ-keto-β-hydroxy esters has been achieved through the asymmetric hydrogenation of δ-ketal-β-keto esters. bohrium.com
The general approach involves the use of a reducing agent to convert the ketone functionality into a secondary alcohol. To achieve the desired (R) configuration at the newly formed stereocenter, a chiral reducing agent or a chiral catalyst is necessary.
Derivatization Strategies within Chemical Synthesis
Derivatization can be employed to facilitate purification, enhance stereoselectivity, or to resolve a racemic mixture. A classic example is the derivatization of a racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods like crystallization or chromatography. Following separation, the chiral auxiliary can be cleaved to yield the desired enantiomerically pure alcohol.
For instance, in the synthesis of optically active ethyl 3-hydroxybutanoate, the enantiomeric excess of the product can be enriched by crystallization of its 3,5-dinitrobenzoate (B1224709) derivative, followed by alcoholysis to release the enantiomerically pure hydroxy ester. This strategy could be hypothetically applied to a racemic mixture of ethyl 6-hydroxy-3-methylhexanoate.
Biocatalytic and Chemoenzymatic Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly ketoreductases, are widely used for the stereoselective reduction of ketones to produce chiral alcohols with high enantiomeric and diastereomeric purity.
Enzyme-Catalyzed Stereoselective Reductions
The biocatalytic reduction of a keto-ester precursor is a highly promising route to this compound. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exquisite stereoselectivity, often with the use of a cofactor such as NADH or NADPH.
A pertinent example is the rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce ethyl (S)-4-chloro-3-hydroxybutanoate, a key intermediate for statins. nih.gov In this process, a carbonyl reductase from Chryseobacterium sp. (ChKRED20) was utilized, achieving excellent stereoselectivity (>99.5% ee). nih.gov Furthermore, the thermostability of the enzyme was significantly enhanced through directed evolution, allowing for higher reaction temperatures and increased efficiency. nih.gov The mutant enzyme was able to completely convert a high concentration of the substrate (300 g/L) within one hour, demonstrating the industrial viability of such processes. nih.gov
Similarly, the diastereoselective synthesis of t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate was achieved using an engineered aldo-keto reductase from Kluyveromyces lactis co-expressed with a glucose dehydrogenase (GDH) for cofactor regeneration. bohrium.comnih.gov This system efficiently converted the corresponding hydroxy-keto-ester to the desired diol with high diastereoselectivity. bohrium.comnih.gov
The following table summarizes the key findings for the biocatalytic reduction of a similar keto-ester, which illustrates the potential for the synthesis of this compound.
| Enzyme System | Substrate | Product | Key Findings | Reference |
| Carbonyl Reductase (ChKRED20 mutant) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99.5% ee, 95% isolated yield, high space-time yield. | nih.gov |
| Aldo-keto reductase (KlAKRm) and Glucose Dehydrogenase (EsGDH) | t-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate | t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate | High diastereoselectivity (dep > 99.5%), efficient cofactor regeneration. | bohrium.comnih.gov |
Hydrolase-Mediated Transformations and Resolutions
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and hydrolase-catalyzed reactions are a powerful tool in this endeavor. nih.govnih.gov Hydrolases, such as lipases, proteases, and esterases, are enzymes that catalyze the hydrolysis of various chemical bonds. In the context of producing chiral esters like this compound, these enzymes are particularly valued for their high stereoselectivity. nih.gov
The primary hydrolase-mediated strategy for obtaining a single enantiomer from a racemic mixture is through kinetic resolution. This process leverages the enzyme's ability to selectively react with one enantiomer over the other. jocpr.com For the synthesis of this compound, this would typically involve the hydrolysis of a racemic mixture of ethyl 6-hydroxy-3-methylhexanoate. A carefully selected hydrolase would preferentially catalyze the hydrolysis of the (S)-enantiomer to its corresponding carboxylic acid, leaving the desired (R)-enantiomer, this compound, unreacted and in high enantiomeric purity. nih.gov
Lipases are among the most frequently used hydrolases for these transformations due to their broad substrate scope, stability in organic solvents, and commercial availability. nih.gov For instance, lipases from Pseudomonas cepacia (PCL) and Candida antarctica lipase (B570770) B (CALB) have shown excellent enantioselectivity in the resolution of various chiral alcohols and esters. acs.orgwikipedia.org In a representative reaction, the racemic ester is dissolved in a suitable buffer and solvent system, and the enzyme is added. The reaction is monitored until approximately 50% conversion is achieved, at which point the reaction is stopped, and the remaining (R)-ester is separated from the (S)-acid. scielo.br
Kinetic Resolution Methodologies
Kinetic resolution is a widely applied method for separating enantiomers from a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%. acs.org The success of this method hinges on the enantioselectivity of the catalyst, often expressed as the enantiomeric ratio (E). A high E value signifies a large difference in the reaction rates between the two enantiomers, allowing for the isolation of the unreacted enantiomer with high enantiomeric excess (ee). mdpi.com
In the context of producing this compound, a typical kinetic resolution would involve the enantioselective acylation or hydrolysis of a racemic mixture of 6-hydroxy-3-methylhexanoic acid or its ethyl ester.
Enantioselective Hydrolysis: A racemic mixture of ethyl 6-hydroxy-3-methylhexanoate is treated with a lipase. The lipase selectively hydrolyzes the (S)-ester to the corresponding hydroxy acid, leaving the desired this compound in the mixture.
Enantioselective Esterification/Transesterification: A racemic mixture of 6-hydroxy-3-methylhexanoic acid is subjected to esterification with ethanol (B145695), or a racemic alcohol is acylated, in the presence of a lipase. The enzyme will preferentially catalyze the reaction of one enantiomer, allowing the other to be isolated. For example, in a transesterification reaction, an acyl donor like vinyl acetate (B1210297) is used to acylate the racemic hydroxy ester in the presence of a lipase. nih.gov
The table below illustrates hypothetical results for a lipase-catalyzed kinetic resolution of racemic ethyl 6-hydroxy-3-methylhexanoate, based on data from similar resolutions. mdpi.comnih.gov
Table 1: Illustrative Data for Kinetic Resolution of Racemic Ethyl 6-Hydroxy-3-methylhexanoate
| Enzyme | Reaction Type | Conversion (%) | Enantiomeric Excess of (R)-Ester (ee %) | Enantiomeric Ratio (E) |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Hydrolysis | 50 | >99 | >200 |
| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | 47 | 98 | 150 |
Exploration of Novel Biocatalysts in Ester Synthesis
The demand for highly efficient and selective biocatalysts has driven research into the discovery and development of new enzymes. numberanalytics.com While traditional lipases and proteases are effective, the search for novel biocatalysts aims to find enzymes with improved stability, higher activity, and unique selectivities for challenging substrates. mdpi.com This exploration involves screening microorganisms from diverse environments, such as extremophiles, and employing modern molecular biology techniques. rsc.org
Recent advancements include:
Metagenomic Approaches: This allows for the discovery of genes encoding novel enzymes from unculturable microorganisms, providing access to a vast and previously untapped source of biocatalytic diversity.
Enzyme Engineering: Techniques like directed evolution and rational design are used to tailor existing enzymes for specific industrial applications. researchgate.net This can involve enhancing an enzyme's enantioselectivity for a particular substrate, increasing its stability under process conditions, or altering its substrate scope. rsc.org
Immobilization Technologies: The development of advanced materials and methods for enzyme immobilization can significantly improve the operational stability and reusability of biocatalysts, making processes more economically viable. researchgate.net
The table below lists some classes of novel biocatalysts and their potential applications in the synthesis of chiral esters.
Table 2: Novel Biocatalysts and Their Potential in Chiral Ester Synthesis
| Biocatalyst Class | Source Example | Potential Advantage for Ester Synthesis |
|---|---|---|
| Thermophilic Lipases | Bacillus thermocatenulatus | High stability at elevated temperatures, allowing for higher reaction rates. |
| Psychrophilic Lipases | Pseudomonas sp. | High activity at low temperatures, useful for resolving thermally sensitive compounds. |
| Engineered Proteases | Subtilisin variants | Altered substrate specificity and enhanced enantioselectivity through protein engineering. |
Green Chemistry Principles in the Synthesis of Chiral Esters
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Biocatalytic methods for synthesizing chiral esters like this compound align well with several of these principles. nih.govnih.gov
The use of enzymes as catalysts is inherently a green technology. researchgate.net Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption. rsc.org They are biodegradable and derived from renewable resources. Their high selectivity often eliminates the need for protecting groups and reduces the formation of byproducts, leading to cleaner reaction profiles and less waste. nih.gov
The table below outlines key green chemistry principles and their application in the biocatalytic synthesis of chiral esters.
Table 3: Application of Green Chemistry Principles to Chiral Ester Synthesis
| Green Chemistry Principle | Application in Biocatalytic Ester Synthesis |
|---|---|
| Catalysis | Enzymes are highly efficient and selective catalysts, often superior to chemical catalysts. They can be used in small quantities and are biodegradable. |
| Use of Renewable Feedstocks | Enzymes themselves are derived from renewable sources. Substrates can also potentially be sourced from biorenewable feedstocks. |
| Reduce Derivatives | The high selectivity of enzymes often obviates the need for protection and deprotection steps, which simplifies synthesis and reduces waste. nih.gov |
| Design for Energy Efficiency | Biocatalytic reactions are typically run at ambient temperature and pressure, significantly lowering the energy requirements compared to many traditional chemical processes. rsc.org |
| Safer Solvents and Auxiliaries | Many enzymatic reactions can be performed in water or in solvent-free systems, reducing the reliance on volatile and hazardous organic solvents. |
Stereochemical Investigations of Ethyl R 6 Hydroxy 3 Methylhexanoate and Analogues
Methodologies for Enantiomeric Purity Determination
The quantitative analysis of enantiomeric composition, often expressed as enantiomeric excess (e.e.), is fundamental in stereoselective synthesis and analysis. For Ethyl(R)-6-hydroxy-3-methylhexanoate, several chromatographic and spectroscopic methods are applicable. nih.gov
Chiral Gas Chromatography (GC) Applications
Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers of volatile compounds like this compound. The separation is achieved on a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. gcms.cz
Research Findings: The most common CSPs for this type of analysis are derivatized cyclodextrins. These macromolecules are immobilized on a polysiloxane backbone within a capillary column. gcms.cz For a hydroxy ester, it is often necessary to derivatize the hydroxyl group (e.g., through acetylation or silylation) to improve volatility and chromatographic performance. The choice of cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) can significantly influence the separation factor (α), which is a measure of the column's ability to separate the two enantiomers. The enantiomeric excess is determined by integrating the peak areas of the two enantiomer signals.
Table 1: Illustrative Chiral GC Parameters for Analysis of Hydroxy Esters
| Parameter | Typical Value / Condition |
| Column Type | Cyclodextrin-based CSP (e.g., Rt-βDEXsm) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Oven Program | Isothermal or temperature gradient (e.g., 60°C to 200°C at 2°C/min) |
| Sample Preparation | Derivatization of hydroxyl group may be required |
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile method for determining the enantiomeric excess of a wide range of chiral compounds, including this compound. nih.govnih.gov This technique does not typically require derivatization of the analyte.
Research Findings: The separation relies on chiral stationary phases (CSPs), with polysaccharide-based CSPs being particularly effective. nih.govtesisenred.net Columns packed with cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), coated on a silica (B1680970) support are common. tesisenred.net The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) mobile phases depends on the specific column and analyte. nih.govsielc.com The enantiomers of this compound would interact differently with the chiral selector in the stationary phase, resulting in different retention times. A UV detector is typically sufficient for detection if the analyte possesses a suitable chromophore, though for esters, detection at low wavelengths (around 210 nm) is common. The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the chromatogram. uma.es
Table 2: Representative Chiral HPLC Conditions
| Parameter | Typical Value / Condition |
| Column Type | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Lux® Cellulose-1) |
| Mobile Phase | Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral auxiliary agents. These agents interact with the enantiomers to form diastereomeric complexes, which are distinguishable in the NMR spectrum. researchgate.net
Research Findings: Two main types of chiral auxiliaries are used:
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) that form transient diastereomeric complexes with the analyte. harvard.edulibretexts.orgrsc.org The paramagnetic nature of the lanthanide ion induces large chemical shifts (lanthanide-induced shifts, LIS) in the analyte's ¹H NMR spectrum. The magnitude of these shifts is different for each enantiomer, leading to the separation of corresponding signals. rsc.orgresearchgate.net
Chiral Derivatizing Agents (CDAs): These reagents, such as (R)- or (S)-Mosher's acid ((R)-MTPA), react covalently with the hydroxyl group of the analyte to form stable diastereomeric esters. researchgate.net The distinct chemical environments in these diastereomers result in separate signals in both ¹H and ¹³C NMR spectra.
In both cases, the ratio of the integrals of the separated signals for the R- and S-enantiomers allows for the direct calculation of the enantiomeric excess. libretexts.org
Techniques for Absolute Configuration Assignment
Assigning the absolute configuration (R or S) of a chiral center is a crucial step that goes beyond determining enantiomeric purity. researchgate.net
Research Findings: For this compound, one of the most practical methods is NMR spectroscopy using a chiral derivatizing agent , such as Mosher's acid. researchgate.net By preparing two separate diastereomeric esters, one using (R)-MTPA and the other using (S)-MTPA, and analyzing the resulting ¹H NMR spectra, the absolute configuration can be determined. The Mosher's acid model predicts which protons on the analyte will be shielded or deshielded depending on the configuration at the chiral center, allowing for an unambiguous assignment. researchgate.net
Other definitive methods include X-ray crystallography , which provides an unequivocal determination of the three-dimensional structure, including the absolute configuration. However, this technique requires the compound to form a high-quality single crystal, which is not always feasible.
Chiroptical methods , such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light. researchgate.net By comparing the experimentally measured spectrum to a spectrum predicted by quantum chemical calculations for a known (e.g., R) configuration, the absolute configuration of the analyte can be assigned. researchgate.net
Lastly, if the compound is synthesized from a precursor of known absolute configuration via a stereochemically defined reaction pathway, the absolute configuration of the product can be inferred through chemical correlation . researchgate.net
Chiral Pool Strategies Leveraging Related Precursors
The chiral pool refers to the collection of inexpensive, readily available enantiopure natural products that can be used as starting materials for the synthesis of complex chiral molecules. This approach is highly effective for obtaining this compound with a defined absolute configuration.
Research Findings: A common and well-established chiral precursor for the synthesis of molecules with an (R)-methyl group at the 3-position is (R)-(+)-pulegone . thegoodscentscompany.com (R)-pulegone is a naturally occurring monoterpene. nih.gov The synthesis of this compound from (R)-pulegone typically involves the following key transformations:
Oxidative Cleavage: The double bond within the pulegone (B1678340) ring is cleaved, often using ozonolysis (O₃) followed by a reductive or oxidative workup, to open the ring and form a keto-acid or keto-ester intermediate.
Reduction: The ketone functionality is reduced to a secondary alcohol.
Esterification: The carboxylic acid is converted to an ethyl ester if it was not already formed in the first step.
This synthetic route directly yields the (R)-enantiomer of the target compound, as the stereocenter from the starting material is retained throughout the reaction sequence.
Advanced Analytical Techniques for Characterization and Quantification of Ethyl R 6 Hydroxy 3 Methylhexanoate
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. nih.govjeol.com For Ethyl(R)-6-Hydroxy-3-methylhexanoate, which is amenable to volatilization (potentially after derivatization), GC-MS provides high-resolution separation from matrix components and delivers characteristic mass spectra for confident identification. nih.gov The mass spectrometer ionizes the separated compounds, and the resulting fragmentation patterns serve as a molecular fingerprint, allowing for accurate identification by comparison to spectral libraries. mdpi.com
Typical GC-MS systems utilize a capillary column, such as one with a wax-based or polysiloxane stationary phase, to separate compounds based on their boiling points and polarity. The separated analytes then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI), and detected.
Table 1: Illustrative GC-MS Parameters for Analysis of Hydroxy Esters
| Parameter | Value |
|---|---|
| GC Column | Rtx-WAX (60 m x 0.25 mm i.d., 0.25 µm) fmach.it |
| Carrier Gas | Helium at 1.2 mL/min fmach.it |
| Oven Program | Initial 40°C, ramp at 2°C/min to 240°C, hold 10 min fmach.it |
| Injector Temp. | 250°C |
| MS Ion Source | Electron Ionization (EI) at 70 eV fmach.it |
| Mass Range | m/z 40-350 fmach.it |
| Expected Fragments | Characteristic ions resulting from ester and hydroxyl group cleavage |
Headspace-Solid Phase Microextraction (HS-SPME-GC-MS)
For the analysis of volatile compounds from a liquid or solid matrix, Headspace-Solid Phase Microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique. mdpi.com It integrates sampling, extraction, and concentration into a single step. unicam.it In this method, a fused silica (B1680970) fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace above the sample. Volatile analytes, including esters and alcohols, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. researchgate.net The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed for analysis. researchgate.net
This technique is particularly advantageous for determining the presence of this compound in complex samples like biological fluids or food products, as it minimizes matrix interference. nih.gov The selection of the fiber coating and optimization of extraction parameters (time, temperature, salt addition) are crucial for achieving high sensitivity and reproducibility. unicam.itresearchgate.net
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional GC, making it ideal for analyzing highly complex mixtures. chromatographyonline.com This technique utilizes two columns with different stationary phases connected via a modulator. wikipedia.org The entire effluent from the first-dimension (1D) column is systematically trapped, focused, and re-injected onto the second-dimension (2D) column. shimadzu.com This process generates a highly structured two-dimensional chromatogram with substantially increased peak capacity and resolution. chromatographyonline.com
For a chiral compound like this compound, GCxGC can be configured with a chiral stationary phase in either the first or second dimension to separate enantiomers from other closely eluting compounds in a complex sample. researchgate.net The enhanced separation allows for the isolation of the target analyte from potential interferences, leading to more accurate identification and quantification. mdpi.com The detector, often a fast time-of-flight mass spectrometer (TOF-MS), must be capable of acquiring data at high speeds to handle the very narrow peaks produced in the second dimension. chromatographyonline.com
Table 2: Typical GCxGC Configuration for Complex Volatile Analysis
| Component | Specification |
|---|---|
| 1D Column | Rxi-5Sil MS (30 m x 0.25 mm i.d., 0.25 µm) |
| 2D Column | Rtx-200 (1.5 m x 0.15 mm i.d., 0.15 µm) |
| Modulator | Cryogenic or Flow-based |
| Modulation Period | 4-8 seconds fmach.it |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |
| Acquisition Rate | 100-200 Hz chromatographyonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ekb.eg It is particularly well-suited for compounds that are non-volatile, polar, or thermally unstable, which might be challenging to analyze by GC-MS without derivatization. thermofisher.com this compound, being a moderately polar molecule, can be analyzed effectively using LC-MS.
The separation is typically achieved using a reversed-phase column (e.g., C18), where the compound is separated based on its hydrophobicity. nih.gov Following separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). thermofisher.com Tandem mass spectrometry (MS/MS) is often employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. rsc.orgnih.gov This approach minimizes matrix effects and allows for reliable quantification even at low concentrations. rsc.org
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For GC-MS analysis, derivatization is employed to increase the volatility and thermal stability of polar compounds. colostate.edu For this compound, the primary target for derivatization is the active hydrogen of the hydroxyl group.
Automated Alkyl Chloroformate Derivatization
Alkyl chloroformate reagents, such as ethyl chloroformate (ECF), are versatile derivatizing agents that react rapidly with hydroxyl, carboxyl, and amino groups, often in an aqueous environment at room temperature. nih.govresearchgate.net The reaction with the hydroxyl group of this compound would form a stable and more volatile carbonate ester. nih.gov
This derivatization offers several advantages, including rapid reaction times (often under a minute), mild reaction conditions, and the ability to be fully automated, which enhances throughput and reproducibility. nih.gov The resulting derivatives are well-suited for GC-MS analysis, exhibiting good chromatographic behavior and producing characteristic mass spectra. mdpi.com
Silylation and Other Functional Group Derivatizations
Silylation is one of the most common derivatization techniques for GC-MS analysis. colostate.edu It involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (TMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. youtube.com The resulting TMS ether of this compound is significantly more volatile and thermally stable than the parent compound. mdpi.com
The silylation reaction increases volatility by reducing intermolecular hydrogen bonding. gcms.cz While highly effective, silylation requires anhydrous conditions, as the reagents readily react with water, and the resulting derivatives can be sensitive to moisture. colostate.edunih.gov
Table 3: Common Derivatization Reactions for Hydroxyl Groups
| Derivatization Type | Reagent Example | Functional Group Targeted | Resulting Derivative | Key Advantage |
|---|---|---|---|---|
| Silylation | BSTFA, MSTFA youtube.com | -OH, -COOH, -NH2, -SH libretexts.org | TMS Ether | Increased volatility and thermal stability mdpi.com |
| Acylation | Acetic Anhydride | -OH, -NH2, -SH libretexts.org | Acetyl Ester | Reduces polarity, adds functionalities for specific detectors colostate.edu |
| Alkylation (Chloroformate) | Ethyl Chloroformate (ECF) nih.gov | -OH, -COOH, -NH2 nih.gov | Carbonate Ester | Rapid, occurs in aqueous media, automatable nih.gov |
Validation of Quantitative Analytical Methods in Research Contexts
The validation of quantitative analytical methods is a critical process in research to ensure that the measurements are reliable, accurate, and reproducible. This process involves a series of experiments to verify that a method is suitable for its intended purpose. For a compound like this compound, this would typically involve validating a chromatographic method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with a suitable detector.
The core parameters assessed during method validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov These parameters ensure that the method can accurately identify and quantify the analyte of interest without interference from other components in the sample matrix.
Linearity
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standard solutions of known concentrations. The results are then used to construct a calibration curve by plotting the instrument response against the concentration.
In a study of related hydroxy fatty acid methyl esters, the linearity of the method was assessed by conducting three separate calibration experiments on different days. These experiments utilized 13 concentration levels with single measurements for each. The calibration curves for various compounds demonstrated linearity over two to three orders of magnitude, with high correlation coefficients.
Table 1: Representative Linearity Data for Analytes Structurally Related to this compound
| Analyte | Linear Range (Orders of Magnitude) | Correlation Coefficient (r²) |
| Analyte A | 3 | > 0.99 |
| Analyte B | 3 | > 0.99 |
| Analyte C | 2 | > 0.99 |
| Analyte D | 3 | > 0.99 |
| Analyte E | 2 | > 0.99 |
| Analyte F | 2 | > 0.99 |
This table presents a summary of linearity data from a validation study of a quantitative method for compounds structurally similar to this compound.
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the added analyte that is recovered by the method is calculated.
For the quantitative analysis of trace-level compounds like this compound, acceptable recovery is typically in the range of 80-120%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained when the analysis is performed by the same operator using the same equipment over a short period.
Intermediate Precision (Inter-day precision): The precision obtained when the analysis is performed in the same laboratory but on different days, by different operators, or with different equipment.
Table 2: Representative Precision Data for a Quantitative Analytical Method
| Analyte | Concentration Level | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Analyte G | Low | < 15% | < 20% |
| Analyte G | Medium | < 10% | < 15% |
| Analyte G | High | < 5% | < 10% |
This table illustrates typical acceptance criteria for precision in a validated analytical method for compounds similar in nature to this compound.
Specificity and Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, specificity is demonstrated by the separation of the analyte peak from other potential peaks.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial parameters for the analysis of trace components.
The validation of a quantitative analytical method for this compound would involve a systematic evaluation of these parameters to establish a reliable and robust method for its determination in various research contexts.
Ethyl R 6 Hydroxy 3 Methylhexanoate As a Chiral Building Block in Organic Synthesis
Precursor for the Synthesis of Structurally Complex Natural Products and Analogues
The enantiomerically pure backbone of Ethyl(R)-6-hydroxy-3-methylhexanoate serves as a valuable starting point for the construction of intricate molecular architectures found in nature. Its inherent chirality is leveraged to control the stereochemistry of subsequent reactions, a crucial aspect in the total synthesis of biologically active compounds.
Intermediate in Statin Class Drug Synthesis
The side chain of many statin drugs, which are pivotal in managing cholesterol, features a (3R,5R)-dihydroxy-heptanoic acid motif. mdpi.com While various chiral precursors are utilized in industrial syntheses, building blocks with a structure related to this compound are of significant interest. The (R)-configured hydroxyl group and the carbon backbone can be elaborated to construct the characteristic diol side chain. For instance, related chiral lactones, such as (R)-3-methyl-δ-valerolactone, which can be derived from the title compound, are considered potential precursors for the stereoselective synthesis of the side chains of super-statins like Rosuvastatin. epa.gov The synthesis of these side chains is a major challenge, and various chemoenzymatic and asymmetric strategies are employed to install the correct stereochemistry. epa.govresearchgate.netmdpi.com
Intermediate in Gamma-Amino Acid Derivative Synthesis
Gamma-amino acids (GABA) and their derivatives are an important class of neurotransmitters and therapeutic agents. While this compound is not a direct precursor for the widely known drug Pregabalin due to structural differences, its scaffold is relevant for the synthesis of various GABA analogues. nih.gov The synthesis of these analogues often involves the stereoselective introduction of substituents onto a carbon backbone. researchgate.netresearchgate.netscirp.orgnih.govopenmedicinalchemistryjournal.com Chiral lactones, which are cyclic esters, are common starting materials in these syntheses. The ring-opening of a lactone like (R)-3-methyl-δ-valerolactone with nitrogen-containing nucleophiles can provide access to substituted gamma-amino acid derivatives, where the methyl group from the lactone is incorporated into the final structure.
Role in Polyketide Biosynthesis Mimicry and Synthesis
Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. nih.gov They are assembled in nature by large enzyme complexes called polyketide synthases (PKSs) from simple building blocks like malonyl-CoA and methylmalonyl-CoA. nih.govnih.gov this compound, with its β-hydroxy ester and methyl-branched structure, is a quintessential polyketide-derived motif.
In a laboratory setting, this compound can be used as a synthetic equivalent of a PKS-processed building block. This chemoenzymatic approach allows chemists to construct novel polyketide-like molecules that are not readily accessible through natural biosynthetic pathways. By using such synthetic building blocks, it is possible to create libraries of new compounds for drug discovery and to study the structure-activity relationships of complex natural products. youtube.comyoutube.comyoutube.com
Application in Asymmetric Catalysis and Chiral Auxiliaries
A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov While there is limited direct literature on this compound itself being used as a commercial chiral auxiliary, its structural features make it a candidate for such applications. The (R)-chiral center, along with the hydroxyl and ester functionalities, could be used to control the facial selectivity of reactions on an attached prochiral substrate. For instance, derivatives of the corresponding lactone, β-methyl-δ-valerolactone, have been used in diastereoselective preparations of other substituted lactones. nih.gov
Development of Novel Synthetic Pathways Utilizing the Chiral Scaffold
The chiral scaffold of this compound is a valuable starting point for the development of new synthetic methodologies. mdpi.com The compound belongs to the "chiral pool," which refers to readily available, inexpensive, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. nih.gov
The terminal hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for chain extension or functional group transformation. For example, oxidation to the corresponding aldehyde, Ethyl(R)-3-methyl-6-oxohexanoate, would yield a bifunctional molecule with both an ester and a reactive aldehyde. nih.govscbt.com The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to a diol. Furthermore, the existing stereocenter can direct the stereochemical outcome of reactions at adjacent positions, a process known as 1,3-asymmetric induction. The lactone form, (R)-3-methyl-δ-valerolactone, is also a versatile intermediate for ring-opening polymerizations to create biodegradable polyesters and poly(ester-amides). nih.govnih.govresearchgate.netrsc.org
Biochemical Pathways and Enzymatic Transformations Involving Ethyl R 6 Hydroxy 3 Methylhexanoate
Metabolic Transformations in Model Biological Systems
While direct studies on the metabolic fate of Ethyl(R)-6-Hydroxy-3-methylhexanoate are limited, research on the metabolism of the parent acid, 6-hydroxyhexanoate (B1236181), in model organisms such as Pseudomonas species provides significant insights. nih.govnih.gov Alkane-utilizing strains of Pseudomonas have been shown to metabolize 6-hydroxyhexanoate through an omega-oxidation pathway. nih.govnih.gov
In these bacteria, 6-hydroxyhexanoate is oxidized to adipic acid. nih.govnih.gov This process involves the initial oxidation of the terminal hydroxyl group. Interestingly, a side-product, 2-tetrahydrofuranacetic acid, has also been identified, which appears to be a non-metabolizable intermediate. nih.govhmdb.ca The formation of this cyclic ether suggests an alternative intramolecular reaction. However, the primary and physiologically significant route for the degradation of 6-hydroxyhexanoate in these organisms is the omega-oxidation pathway leading to adipic acid. nih.govhmdb.ca The ability to utilize 6-hydroxyhexanoate for growth was found to be linked to the organism's capacity to also metabolize adipate. nih.govnih.gov
It is plausible that this compound, upon entering a microbial cell, would first be hydrolyzed by non-specific esterases to release ethanol (B145695) and (R)-6-hydroxy-3-methylhexanoic acid. The resulting hydroxy acid would then likely enter a similar metabolic pathway, potentially undergoing omega-oxidation.
Investigations into Potential Biosynthetic Precursors and Pathways
The biosynthesis of this compound is not a well-defined, singular pathway but can be inferred from the general microbial production of hydroxy fatty acids and their subsequent esterification. nih.govnih.govresearchgate.net
Hydroxy fatty acids are widespread natural products found in bacteria, yeasts, and fungi. nih.govresearchgate.net They can be formed through the oxidation of fatty acids at the terminal carbon (omega-oxidation) or within the acyl chain. nih.govresearchgate.net Specifically, ω-hydroxy acids are found in both plants and mammals, where they often play a role in forming protective permeability barriers. researchgate.net
The related compound, 3-hydroxy-3-methylhexanoic acid, has been identified as a significant component of human axillary secretions, where it contributes to body odor. nih.govweebly.com This acid is released from odorless precursors by the action of skin-resident corynebacteria. weebly.com While this points to a biological source for the acid precursor, the direct natural occurrence of this compound in extracts has not been extensively documented. Hydroxycinnamic and hydroxybenzoic acids are known to occur in plants as esters with other natural compounds, including hydroxyfatty acids, suggesting a potential model for the natural formation of such esters. researcher.life
The final step in the biosynthesis of this compound would be the esterification of (R)-6-hydroxy-3-methylhexanoic acid with ethanol. Microorganisms are well-known for their ability to produce a variety of esters, which often contribute to the flavor and aroma profiles of fermented foods and beverages. nih.gov This ester formation is typically catalyzed by microbial esterases. oup.commdpi.com
The biosynthesis of esters in microbes can occur through several routes, including the condensation of an acyl-CoA with an alcohol. nih.gov In this proposed pathway, (R)-6-hydroxy-3-methylhexanoic acid would first be activated to its coenzyme A thioester, (R)-6-hydroxy-3-methylhexanoyl-CoA. An alcohol acetyltransferase or a similar enzyme could then catalyze the transfer of the acyl group to ethanol, forming this compound. The enzymes responsible for these reactions have been isolated and characterized from various microbes, and their genes have been cloned and expressed in recombinant organisms for the targeted production of specific esters. nih.gov
Mechanistic Studies on Biological Interactions in Vitro Research
Ligand-Receptor Interaction and Modulation Studies (e.g., PPARδ Activity)
Currently, there is no publicly available research or data from in vitro assays detailing the interaction of Ethyl(R)-6-hydroxy-3-methylhexanoate with peroxisome proliferator-activated receptor delta (PPARδ) or any other specific receptor. Studies on its potential as a ligand and its modulatory effects on receptor activity have not been reported.
Enzyme Inhibition or Activation Profile Assessments (In Vitro Assays)
A review of scientific literature reveals no specific in vitro enzyme assays conducted to determine the inhibitory or activation profile of this compound against any particular enzyme.
Cellular Assays and Intracellular Signaling Pathway Investigations (In Vitro Models)
Investigations into the effects of this compound on cellular models and its influence on intracellular signaling pathways have not been documented in published research.
Elucidation of Antibiofilm Activity Mechanisms (e.g., against Staphylococcus aureus)
Although there is extensive research on natural products and their derivatives for antibiofilm activity against pathogens like Staphylococcus aureus, specific studies elucidating the mechanism of action for this compound are absent. nih.gov The general mechanisms of antibiofilm agents often involve the inhibition of bacterial attachment, disruption of the extracellular matrix, or interference with quorum sensing pathways. nih.gov However, the role of this specific ethyl ester in these processes has not been investigated.
Mechanisms of Membrane Permeability and Ergosterol (B1671047) Synthesis Inhibition
There is no available data to suggest that this compound affects membrane permeability or inhibits ergosterol synthesis in fungi. Research on ergosterol synthesis inhibitors typically focuses on well-established antifungal agents like azoles and morpholines, which target specific enzymes in the ergosterol biosynthesis pathway.
Structure-Activity Relationship (SAR) Investigations of Analogues and Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. However, no SAR studies have been published that specifically analyze analogues and derivatives of this compound to determine the chemical moieties essential for any particular biological activity.
Computational Chemistry and Molecular Modeling Studies of Ethyl R 6 Hydroxy 3 Methylhexanoate
Conformational Analysis and Stereoisomerism Prediction
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule such as Ethyl(R)-6-Hydroxy-3-methylhexanoate, which contains a six-carbon chain, an ethyl ester group, and two substituents (a hydroxyl and a methyl group), a vast number of conformations exist. Identifying the most stable, low-energy conformers is critical, as these are the most likely to be present and are responsible for the molecule's interactions with biological systems, such as enzyme active sites or receptors.
The primary method for this analysis involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure using molecular mechanics or quantum mechanics methods. A key feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group at the C6 position and the carbonyl oxygen of the ester group. This interaction can significantly stabilize certain conformations, leading to a more compact, cyclic-like structure.
The molecule has two stereocenters: one at the C3 position (methyl-substituted) and the other at the C6 position, which is defined as having the (R) configuration. The stereochemistry at C3 can be either (R) or (S), giving rise to two diastereomers:
Ethyl (3R, 6R)-6-Hydroxy-3-methylhexanoate
Ethyl (3S, 6R)-6-Hydroxy-3-methylhexanoate
Computational methods can predict the relative stability of these diastereomers. By calculating the ground-state energies of the most stable conformer for each diastereomer, it is possible to determine which is thermodynamically preferred.
Research Findings: Studies on similar long-chain functionalized alkanes and esters demonstrate that the lowest energy conformations are typically those that minimize steric clashes (gauche interactions) while maximizing favorable interactions like hydrogen bonds. scite.aiimperial.ac.uk For this compound, computational scans of the potential energy surface would identify energy minima corresponding to specific dihedral angles along the carbon backbone. The results would likely show a preference for conformers where the bulky ethyl ester and methyl groups are positioned to reduce steric strain, while the alkyl chain folds to allow the C6-hydroxyl group to approach the ester's carbonyl oxygen. nih.gov
| Parameter | Computational Method | Predicted Finding |
| Most Stable Conformation | Molecular Mechanics (e.g., MMFF94) | A folded conformation stabilized by an intramolecular hydrogen bond between the C6-OH and the ester carbonyl oxygen. |
| Key Dihedral Angles | Density Functional Theory (DFT) | Torsion angles leading to staggered arrangements along the C-C backbone, except where folding for H-bonding occurs. |
| Energy Difference (Diastereomers) | DFT (e.g., B3LYP/6-31G(d,p)) | Prediction of the relative thermodynamic stability between the (3R, 6R) and (3S, 6R) forms. |
Molecular Docking and Binding Affinity Predictions with Biological Targets (for related compounds)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery and for understanding the basis of molecular recognition, such as a pheromone binding to its specific carrier protein or receptor. frontiersin.org For a compound like this compound, which has structural similarities to known insect pheromones, docking studies are crucial for identifying potential biological targets and predicting binding affinity. youtube.com
The process involves generating a three-dimensional model of the target protein and computationally placing the ligand into the binding site in many different possible orientations and conformations. A scoring function is then used to estimate the binding energy for each "pose," with lower energy values indicating a more stable and favorable interaction. nih.gov
Research Findings: While specific docking studies on this compound are not prominent in the literature, extensive research exists for related pheromone analogues and their Pheromone-Binding Proteins (PBPs). mdpi.com These studies consistently show that binding is driven by a combination of hydrogen bonds and hydrophobic interactions. For this compound, the hydroxyl group would be a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Asparagine) in a binding pocket. The alkyl chain and methyl group would likely fit into a hydrophobic cavity, interacting with nonpolar residues like Leucine, Isoleucine, and Valine. mdpi.com Docking simulations with candidate insect PBPs would allow for the prediction of binding energies and identification of key interacting amino acid residues.
| Ligand (Analogue) | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| A long-chain ester pheromone | Pheromone-Binding Protein 1 | AutoDock Vina | -7.5 | SER-88, TRP-37, LEU-112 |
| A long-chain alcohol pheromone | Pheromone-Binding Protein 2 | AutoDock Vina | -6.9 | ILE-170, LEU-169 |
| A functionalized alkane | Odorant-Binding Protein | Discovery Studio | -8.1 | PHE-120, TYR-54 |
Note: This table contains representative data from studies on related pheromone systems to illustrate typical findings. mdpi.comproquest.comresearchgate.net
Elucidation of Reaction Mechanisms via Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. These calculations can map the entire energy profile of a reaction, including the structures and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org This provides a deep understanding of reaction feasibility, kinetics, and stereoselectivity.
The synthesis of this compound likely involves steps such as esterification. A common route is the Fischer esterification of the corresponding carboxylic acid (6-Hydroxy-3-methylhexanoic acid) with ethanol (B145695) under acidic catalysis. chemguide.co.ukmasterorganicchemistry.com Computational studies can model this process step-by-step:
Protonation: The initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.
Nucleophilic Attack: The attack of the ethanol molecule on the activated carbonyl carbon.
Proton Transfer: Intramolecular proton transfers to form a water molecule, which is a good leaving group.
Elimination: The elimination of water and subsequent deprotonation to yield the final ester product and regenerate the catalyst.
Research Findings: Quantum chemical studies on esterification reactions consistently show that the initial protonation of the carbonyl group significantly lowers the activation energy for the subsequent nucleophilic attack. researchgate.net Calculations using DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) can provide precise activation enthalpies (ΔH‡) and reaction enthalpies (ΔH°) for each step. rsc.orgresearchgate.net These theoretical values can explain experimental observations, such as why a catalyst is necessary or why certain temperatures are required to overcome the activation barriers. For the synthesis of a chiral molecule like this compound, these calculations can also help predict or explain the stereochemical outcome of a reaction.
| Reaction Step (Fischer Esterification) | Calculation Method | Key Finding |
| 1. Carbonyl Protonation | DFT (B3LYP/6-31G(d,p)) | Exergonic step; activates the carbonyl carbon for attack. |
| 2. Nucleophilic Attack by Alcohol | DFT with IEFPCM (solvent model) | Identification of the transition state structure and its energy barrier. |
| 3. Water Elimination | DFT (B3LYP/6-31G(d,p)) | Typically the rate-determining step with the highest activation energy. |
| Overall Reaction | DFT with IEFPCM (solvent model) | Calculation of the overall reaction enthalpy (ΔH°) to determine if the reaction is exothermic or endothermic. |
Note: This table illustrates the type of data generated from quantum chemical studies of esterification mechanisms. rsc.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Active Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. The fundamental principle is that the activity of a molecule is a direct function of its structural, physicochemical, and electronic properties. nih.gov
For designing active analogues of this compound, a QSAR study would proceed as follows:
Data Set Assembly: A series of analogues would be synthesized or designed in silico. These analogues would feature systematic variations, such as changing the length of the alkyl chain, altering the position of the methyl or hydroxyl groups, or replacing the ester with other functional groups.
Descriptor Calculation: For each analogue, a large number of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates a subset of the calculated descriptors with the experimentally measured biological activity (e.g., pheromonal response, enzyme inhibition).
Model Validation: The predictive power of the QSAR model is rigorously tested using external or internal validation techniques.
Design of New Analogues: The validated model is then used to predict the activity of new, yet-to-be-synthesized compounds, guiding the design of molecules with enhanced potency.
Research Findings: QSAR models have been successfully applied to predict the insecticidal and pheromonal activities of various classes of compounds, including complex mixtures like essential oils. nih.gov These models can identify the key molecular properties that govern activity. For instance, a QSAR model for pheromone analogues might reveal that activity is positively correlated with a specific range of molecular lipophilicity (logP) but negatively correlated with the energy of the Highest Occupied Molecular Orbital (HOMO). Such a model provides a rational basis for designing more effective compounds by tuning these specific properties. nih.govresearchgate.net
| QSAR Model Component | Description | Example |
| Dependent Variable | The biological activity being modeled. | Insect electroantennogram (EAG) response. |
| Independent Variables (Descriptors) | Calculated molecular properties used for correlation. | Molecular Weight, LogP, Dipole Moment, HOMO Energy, Molecular Surface Area. |
| Statistical Method | The algorithm used to build the predictive model. | Multiple Linear Regression (MLR). |
| Resulting Equation | A mathematical formula to predict activity. | Activity = c₀ + c₁(LogP) - c₂(HOMO) + c₃(Surface Area) |
Q & A
Q. What are the recommended methods for synthesizing Ethyl(R)-6-Hydroxy-3-methylhexanoate with high enantiomeric purity?
To achieve high enantiomeric purity, enzymatic catalysis using stereoselective dehydrogenases or reductases is recommended. For example, chiral resolution via immobilized lipases or esterases can enhance enantioselectivity. Alternatively, asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) can be employed. Post-synthesis purification using chiral stationary phases in HPLC or GC-MS ensures enantiopurity validation .
Q. How should researchers characterize the purity and structural identity of this compound?
Use a combination of 1H/13C NMR (in deuterated solvents like DMSO-d6) to confirm structural identity by comparing chemical shifts with reference spectra. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and purity. Polarimetry or Chiral HPLC quantifies enantiomeric excess. For crystalline samples, X-ray crystallography resolves absolute configuration .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods for volatile steps to minimize inhalation risks.
- Storage: Keep in airtight containers at 2–8°C under inert gas (e.g., N2) to prevent oxidation.
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound?
Contradictions often arise from solvent effects, impurities, or stereochemical variations. Mitigation strategies include:
- Cross-validation: Compare NMR data across multiple solvents (CDCl3, D2O) to identify solvent-induced shift discrepancies.
- Computational Modeling: Use density functional theory (DFT) to simulate NMR or IR spectra and match experimental peaks.
- Isotopic Labeling: Track hydroxyl or methyl groups via deuterium labeling in MS studies to confirm fragmentation pathways .
Q. What experimental approaches are used to study the compound’s interactions in biological systems (e.g., enzyme inhibition)?
- Enzyme Kinetics: Conduct in vitro assays with purified enzymes (e.g., dehydrogenases) to measure inhibition constants (Ki) using spectrophotometric monitoring of cofactor depletion (NADH/NAD+).
- Molecular Docking: Perform in silico docking simulations (e.g., AutoDock Vina) to predict binding affinities at active sites.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) of ligand-enzyme interactions .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Standardized Protocols: Publish detailed reaction conditions (temperature, solvent ratios, catalyst loading) in open-access repositories.
- Interlaboratory Validation: Share samples for cross-testing via round-robin studies to identify protocol deviations.
- Batch Analysis: Use statistical tools (e.g., ANOVA) to compare yields and purity metrics across batches .
Q. What strategies address low yields in the esterification of 6-Hydroxy-3-methylhexanoic acid?
- Catalyst Optimization: Screen acidic (e.g., p-TsOH) or enzymatic (e.g., Candida antarctica lipase B) catalysts under varying temperatures (40–80°C).
- Azeotropic Distillation: Remove water using Dean-Stark traps to shift equilibrium toward ester formation.
- Microwave-Assisted Synthesis: Reduce reaction time and improve efficiency via controlled dielectric heating .
Data Presentation and Analysis
Q. How should researchers present thermodynamic and kinetic data for this compound in publications?
- Tables: Include ΔH, ΔG, and activation energy (Ea) values with standard deviations from triplicate experiments.
- Graphs: Plot Arrhenius curves (ln k vs. 1/T) for kinetic studies or van’t Hoff plots for thermodynamic parameters.
- Uncertainty Analysis: Report confidence intervals and instrument error margins (e.g., ±0.1°C for melting points) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
